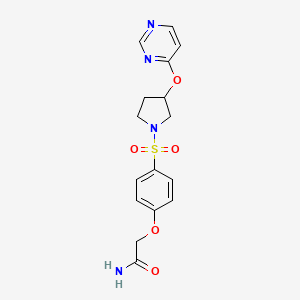
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The presence of the pyrimidine and pyrrolidine rings, along with the sulfonyl and acetamide groups, suggests that this compound could have interesting chemical properties. The pyrimidine ring is a basic aromatic ring that is often involved in hydrogen bonding. The pyrrolidine ring is a type of non-aromatic cyclic amine that can also participate in hydrogen bonding and can exist in various conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the pyrimidine ring might undergo substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl and acetamide groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Crystal Structures of Pyrimidinylsulfonyl Compounds : Studies on compounds with similar structural features, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their folded conformation and the inclination angles between the pyrimidine and benzene rings. This structural information is crucial for understanding the molecular interactions and designing compounds with desired properties for scientific applications (Subasri et al., 2017).
Medicinal Chemistry
Antitumor Agents : Compounds designed with pyrimidine structures have been studied for their potential as antitumor agents. The design, synthesis, and structural analysis of these compounds, particularly those targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offer insights into developing effective antitumor medications. Such studies help in understanding the binding modes and efficacy against cancer cells, contributing to the field of medicinal chemistry and oncology (Gangjee et al., 2000).
Material Science
Synthesis of Functionalized Pyrimidines : Research on the synthesis of C2-functionalized pyrimidines through cross-coupling reactions of pyrimidin-2-yl sulfonates with phenols and anilines demonstrates the versatility of pyrimidine compounds in material science. Such synthetic methodologies enable the production of a wide array of compounds, which can be utilized in developing new materials with specific properties (Quan et al., 2013).
Antimicrobial Research
Novel Heterocycles with Antimicrobial Activity : The synthesis and evaluation of new heterocycles that incorporate the pyrimidinyl moiety, focusing on their antimicrobial activity, contribute significantly to the search for new antimicrobial agents. This research area explores the potential of pyrimidinyl compounds in developing treatments for various microbial infections, addressing the growing concern of antibiotic resistance (Bondock et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to present better anti-fibrotic activities .
Pharmacokinetics
Similar compounds have shown good activity, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown remarkable activity against various cell lines .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it’s a novel compound, researchers might be interested in optimizing its synthesis, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-15(21)10-24-12-1-3-14(4-2-12)26(22,23)20-8-6-13(9-20)25-16-5-7-18-11-19-16/h1-5,7,11,13H,6,8-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKVLPBONNOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

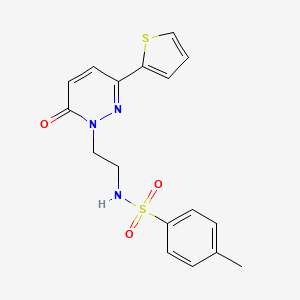
![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)

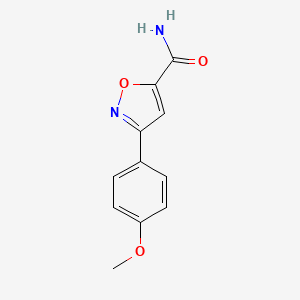
![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)
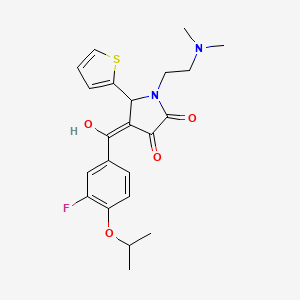

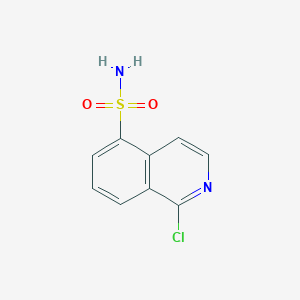
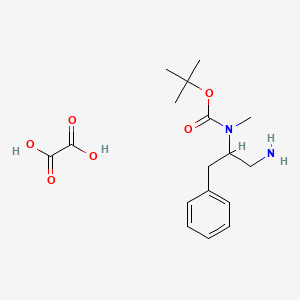
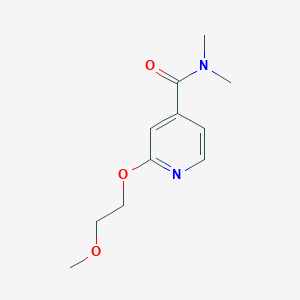
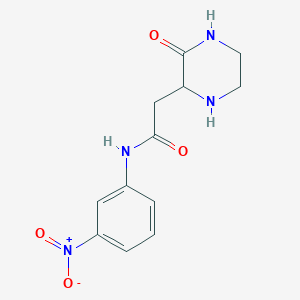
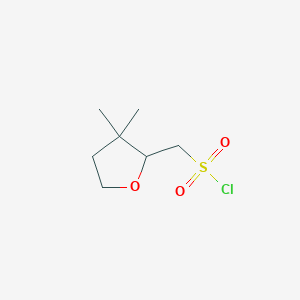
![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)
